molecular formula C21H21N5O2S B237305 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide

Cat. No. B237305
M. Wt: 407.5 g/mol
InChI Key: SIMZNDUQSBATPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide, also known as MRS2500, is a selective antagonist of P2Y1 and P2Y12 receptors. It is a chemical compound that has been extensively studied for its potential use in scientific research. The purpose of

Mechanism of Action

The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves its binding to P2Y1 and P2Y12 receptors, which are G protein-coupled receptors. By blocking these receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide are primarily related to its effects on platelet function. By blocking P2Y1 and P2Y12 receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide in lab experiments is its selectivity for P2Y1 and P2Y12 receptors. This allows for more specific targeting of platelet function and thrombosis. However, one limitation is that its effects on neural function are not fully understood, which may limit its use in studies related to the central nervous system.

Future Directions

There are several future directions for research related to N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide. One direction is to further investigate its effects on neural function, as P2Y receptors are also present in the central nervous system. Additionally, it may be useful to study its effects on other cellular processes, such as inflammation and immune function. Furthermore, it may be interesting to explore its potential use in clinical settings, such as in the prevention of thrombosis.

Synthesis Methods

The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves several steps. The starting material is 3-propoxybenzamide, which is then reacted with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide.

Scientific Research Applications

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide has been used in various scientific research studies. It has been shown to be a potent and selective antagonist of P2Y1 and P2Y12 receptors, which are involved in platelet activation and aggregation. Therefore, it has been used in studies related to platelet function and thrombosis. Additionally, it has been used in studies related to neural function, as P2Y receptors are also present in the central nervous system.

properties

Product Name

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propoxybenzamide

InChI

InChI=1S/C21H21N5O2S/c1-3-11-28-18-6-4-5-17(12-18)19(27)22-13-15-7-9-16(10-8-15)20-25-26-14(2)23-24-21(26)29-20/h4-10,12H,3,11,13H2,1-2H3,(H,22,27)

InChI Key

SIMZNDUQSBATPN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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